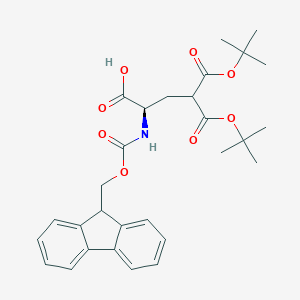

Fmoc-D-Gla(otbu)2-OH

Overview

Description

Mechanism of Action

Target of Action

Fmoc-D-Gla(otbu)2-OH is a building block for the introduction of γ-carboxyglutamic acid (Gla) . The primary targets of this compound are proteins that undergo γ-carboxylation of glutamic acid, a rare post-translational modification . This modification is known to occur in blood coagulation factors and in some snake and cone snail venoms .

Mode of Action

The compound interacts with its targets by introducing γ-carboxyglutamic acid (Gla) into them . This process involves the γ-carboxylation of glutamic acid residues, which is a key step in the activation of several proteins, particularly those involved in the blood coagulation cascade .

Biochemical Pathways

The γ-carboxylation of glutamic acid residues, facilitated by this compound, plays a crucial role in the blood coagulation cascade . This modification allows the coagulation factors to bind calcium ions, which is necessary for their proper functioning . In addition, γ-carboxyglutamic acid is also found in certain snake and cone snail venoms, where it may contribute to the venom’s toxic effects .

Result of Action

The introduction of γ-carboxyglutamic acid into proteins by this compound can have significant effects at the molecular and cellular levels . For instance, in the case of blood coagulation factors, this modification enables the proteins to bind calcium ions, thereby activating the coagulation cascade and leading to blood clot formation .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Gla(otbu)2-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides containing γ-carboxyglutamic acid. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, the γ-carboxylation of glutamic acid, facilitated by this compound, is essential for the biological activity of several blood coagulation factors, including prothrombin, factor VII, factor IX, and factor X . These interactions are vital for the proper functioning of the coagulation cascade, which is crucial for blood clotting.

Cellular Effects

This compound influences various cellular processes, particularly those related to blood coagulation. The incorporation of γ-carboxyglutamic acid into proteins is essential for their calcium-binding properties, which are necessary for their function in the coagulation cascade. This modification affects cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of γ-carboxyglutamic acid residues in coagulation factors enhances their ability to bind calcium ions, which is critical for their activation and function .

Molecular Mechanism

The molecular mechanism of this compound involves the γ-carboxylation of glutamic acid residues in proteins. This process is catalyzed by the enzyme γ-glutamyl carboxylase, which uses vitamin K as a cofactor. The γ-carboxylation reaction converts glutamic acid residues into γ-carboxyglutamic acid, enabling the modified proteins to bind calcium ions more effectively . This modification is essential for the biological activity of several blood coagulation factors and other calcium-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is generally stable when stored at 2-8°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the incorporation of γ-carboxyglutamic acid into proteins can have lasting effects on their function and stability.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively facilitate the γ-carboxylation of glutamic acid residues in proteins. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal blood coagulation processes or causing an imbalance in calcium homeostasis . Threshold effects and dose-response relationships should be carefully studied to determine the optimal dosage for specific applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the γ-carboxylation of glutamic acid residues in proteins. This process is catalyzed by the enzyme γ-glutamyl carboxylase, which requires vitamin K as a cofactor. The γ-carboxylation reaction converts glutamic acid residues into γ-carboxyglutamic acid, enabling the modified proteins to bind calcium ions more effectively . This modification is essential for the biological activity of several blood coagulation factors and other calcium-binding proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is likely transported into cells via specific amino acid transporters and distributed within the cytoplasm and other cellular compartments. The incorporation of γ-carboxyglutamic acid into proteins can affect their localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound and its effects on protein activity and function are important considerations. This compound is likely directed to specific cellular compartments, such as the endoplasmic reticulum, where γ-carboxylation of glutamic acid residues occurs. Post-translational modifications, such as the addition of γ-carboxyglutamic acid, can influence the targeting and function of proteins within different subcellular compartments .

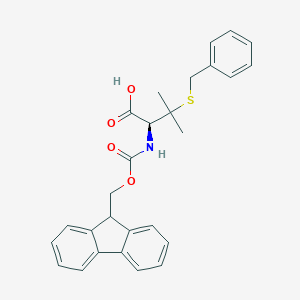

Preparation Methods

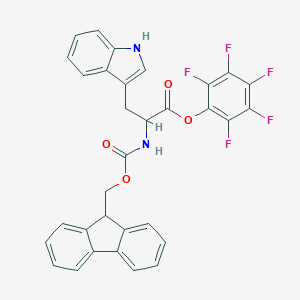

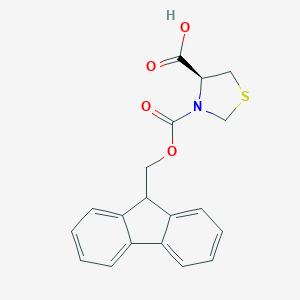

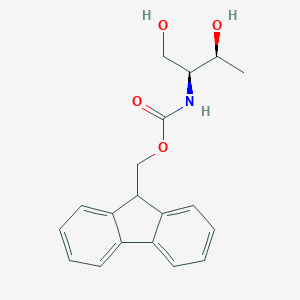

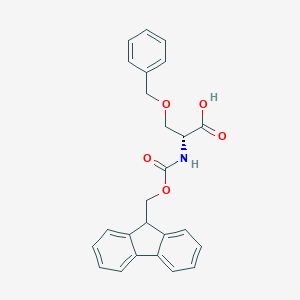

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Gla(otbu)2-OH involves the protection of the γ-carboxyl groups of glutamic acid with tert-butyl esters and the N-terminal protection with 9-fluorenylmethyloxycarbonyl (Fmoc). The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and reagents like piperidine for deprotection steps .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Fmoc-D-Gla(otbu)2-OH can undergo oxidation reactions, particularly at the γ-carboxyl groups.

Reduction: Reduction reactions can target the ester groups, converting them back to carboxylic acids.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Fmoc-protected amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols from esters.

Substitution: Formation of amides and esters.

Scientific Research Applications

Biology: The compound is used to study post-translational modifications, particularly γ-carboxylation, which is important in blood coagulation and other biological processes .

Medicine: Research involving Fmoc-D-Gla(otbu)2-OH contributes to the development of anticoagulant therapies and the study of venom peptides .

Industry: In the pharmaceutical industry, it is used in the synthesis of peptide-based drugs and in the development of diagnostic tools .

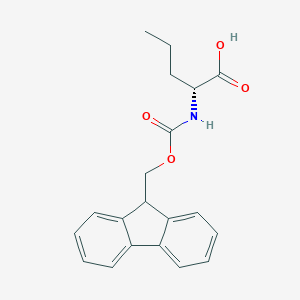

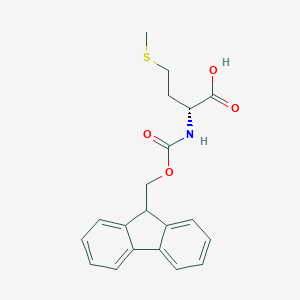

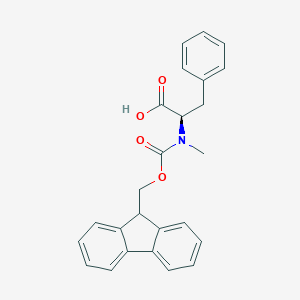

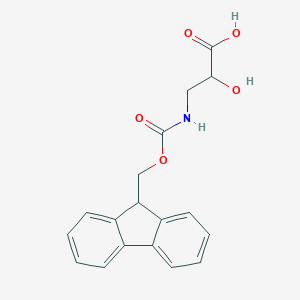

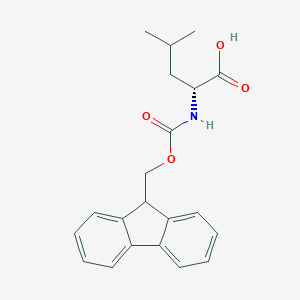

Comparison with Similar Compounds

Fmoc-D-Glu(otbu)-OH: Another Fmoc-protected glutamic acid derivative used in peptide synthesis.

Fmoc-Glu(otbu)-OH: Similar to Fmoc-D-Gla(otbu)2-OH but with different stereochemistry.

Uniqueness: this compound is unique due to its ability to introduce γ-carboxyglutamic acid residues, which are essential for the biological activity of certain proteins. This makes it particularly valuable in the study of blood coagulation and venom peptides .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452854 | |

| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111662-65-8 | |

| Record name | 1,1-Bis(1,1-dimethylethyl) (3R)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111662-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.